trans-2-(3,4-Difluorophenyl)cyclopentanol
Description
Significance of Cyclopentanol (B49286) Derivatives in Contemporary Organic Synthesis
The cyclopentanol framework is a prevalent structural motif in a multitude of biologically active compounds and natural products. As a versatile chiral scaffold, it provides a five-membered ring system that can be stereochemically controlled and further functionalized. In organic synthesis, cyclopentanol and its derivatives serve as crucial intermediates and building blocks for the construction of more complex molecular architectures. nih.gov Their utility extends to the synthesis of prostaglandins, steroids, and various pharmaceutical agents. The hydroxyl group of cyclopentanol offers a reactive site for a wide range of chemical transformations, including oxidation to cyclopentanones, esterification, and etherification, making it a valuable synthon for chemists. echemi.com
Overview of Fluorinated Organic Compounds in Chemical Science and Research
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of a parent compound. nih.gov Strategic fluorination can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity and basicity (pKa). researchgate.netresearchgate.net These modifications are often sought after in drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds. Consequently, a significant portion of modern pharmaceuticals contains at least one fluorine atom.
Rationale for Focused Research on trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991)
While extensive research on this compound is not widely documented in publicly available literature, the rationale for its scientific investigation can be constructed from the known value of its constituent parts. The compound combines the structurally significant cyclopentanol ring with a 3,4-difluorophenyl group. This specific substitution pattern is of interest because the two fluorine atoms can modulate the electronic properties of the phenyl ring, influencing its interactions with biological targets.
The "trans" stereochemistry of the molecule is also significant, as it defines a specific three-dimensional arrangement of the phenyl and hydroxyl groups, which is crucial for molecular recognition and binding. Research into this compound would likely aim to understand how the combination of the cyclopentanol scaffold and the difluorinated aromatic ring affects its biological activity and physical properties. It is a logical target for synthetic exploration in the search for new therapeutic agents or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2 |
InChI Key |
OATAHLJIXRYLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Synthesis and Characterization
A common approach for the synthesis of 2-arylcyclopentanols involves the use of a Grignard reaction. organic-chemistry.orgbyjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This would likely involve the reaction of a Grignard reagent prepared from 1-bromo-3,4-difluorobenzene with cyclopentanone (B42830). This would yield a racemic mixture of cis- and trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991). The separation of these diastereomers and subsequent resolution of the trans enantiomers would be a critical step.
Alternatively, a stereoselective synthesis could be achieved through the catalytic hydrogenation of 2-(3,4-Difluorophenyl)cyclopent-2-en-1-ol. nih.govrsc.orglibretexts.orgchemrxiv.org The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome to favor the trans product.
Table 1: Proposed Synthetic Routes for this compound
| Method | Starting Materials | Key Steps | Stereochemical Control |
| Grignard Reaction | 1-bromo-3,4-difluorobenzene, Magnesium, Cyclopentanone | Formation of Grignard reagent, Nucleophilic addition to cyclopentanone | Generally produces a mixture of cis and trans isomers requiring separation. |
| Catalytic Hydrogenation | 2-(3,4-Difluorophenyl)cyclopent-2-en-1-ol, Hydrogen gas | Catalytic reduction of the alkene | Can be directed to the trans product with appropriate choice of catalyst (e.g., Pd/C). |
The characterization of the final compound would rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region showing complex splitting due to fluorine coupling. A multiplet for the proton on the carbon bearing the hydroxyl group. Distinct signals for the cyclopentyl protons. |
| ¹³C NMR | Signals for the fluorinated aromatic carbons showing characteristic C-F coupling constants. A signal for the carbon bearing the hydroxyl group around 70-80 ppm. |
| ¹⁹F NMR | Two distinct signals for the two different fluorine atoms on the phenyl ring. |
| IR Spectroscopy | A broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch. C-F stretching bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns showing the loss of water and the difluorophenyl group. |
Physicochemical Properties
The physicochemical properties of trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991) can be predicted based on its structure. The presence of the two fluorine atoms is expected to increase the compound's polarity and dipole moment compared to its non-fluorinated analog, 2-phenylcyclopentanol. This would likely affect its solubility, with increased solubility in polar organic solvents. The fluorine atoms would also lower the pKa of the hydroxyl group, making it slightly more acidic.
Table 3: Predicted
| Property | Predicted Value/Trend | Justification |
| Molecular Formula | C₁₁H₁₂F₂O | Based on structure |
| Molecular Weight | 202.21 g/mol | Calculated from molecular formula |
| Lipophilicity (LogP) | Higher than 2-phenylcyclopentanol | Fluorine substitution generally increases lipophilicity. |
| pKa (hydroxyl group) | Lower than 2-phenylcyclopentanol | The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl group. |
| Boiling Point | Higher than 2-phenylcyclopentanol | Increased polarity and molecular weight would lead to stronger intermolecular forces. |
Potential Research Applications
Given the common applications of related compounds, trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991) could be a valuable intermediate in several areas of research.
Medicinal Chemistry: It could serve as a building block for the synthesis of novel drug candidates. The difluorophenyl moiety is present in several approved drugs, and the cyclopentanol (B49286) scaffold allows for diverse functionalization to explore structure-activity relationships.
Materials Science: Fluorinated organic compounds are of interest in the development of liquid crystals and polymers. The specific stereochemistry and polarity of this compound could impart useful properties to new materials.
Agrochemicals: The search for new pesticides and herbicides often involves the exploration of novel fluorinated compounds.
Conclusion
Retrosynthetic Analysis for the this compound Core
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgprinceton.edu The primary goal is structural simplification through the identification of key bond disconnections that correspond to reliable forward-synthesis reactions. ucoz.com
For this compound, two primary retrosynthetic disconnections can be envisioned to simplify the structure:
Disconnection A: Carbon-Aryl Bond (C-C) This strategy involves disconnecting the bond between the cyclopentane (B165970) ring and the 3,4-difluorophenyl group. This leads to a cyclopentanol-based synthon and a difluorophenyl synthon. The corresponding synthetic equivalents could be a nucleophilic 3,4-difluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and an electrophilic cyclopentane derivative, such as cyclopentene (B43876) oxide or 2-halocyclopentanone. The reaction of cyclopentene oxide with a difluorophenyl organometallic reagent is particularly attractive as the SN2-type ring-opening inherently establishes the desired trans stereochemistry.
Disconnection B: Intramolecular Carbon-Carbon Bond (Ring Formation) An alternative approach is to build the cyclopentane ring onto a precursor that already contains the 3,4-difluorophenyl moiety. This typically involves a functional group interconversion (FGI) of the alcohol to a ketone, followed by disconnection of a C-C bond within the ring. This suggests an intramolecular cyclization as the key bond-forming step. Precursors for such cyclizations are often linear chains, which could be assembled starting from 3,4-difluorobenzaldehyde. Key reactions for this approach include the Dieckmann condensation of a diester or an intramolecular aldol (B89426) reaction.
These approaches are summarized in the table below.
| Disconnection Strategy | Bond Cleaved | Precursor Synthons | Potential Forward Reaction |
| Disconnection A | Aryl-Cyclopentyl (C-C) | 3,4-Difluorophenyl Anion, Electrophilic Cyclopentane | Nucleophilic addition/substitution |
| Disconnection B | Intramolecular (C-C) | Linear chain with terminal reactive groups | Intramolecular Aldol/Claisen |
**2.2. Direct Synthesis Approaches to the Cyclopentanol Ring System
Direct synthesis involves the construction of the target molecule from simple precursors in a forward-thinking manner, guided by the principles of retrosynthesis.
The formation of a five-membered carbocyclic ring is a fundamental challenge in organic synthesis. The inherent ring strain of cyclopentane, though less severe than in smaller rings, must be considered when planning a synthesis. libretexts.orglibretexts.org A variety of methods have been developed to construct the cyclopentanol core. organic-chemistry.org
Intramolecular Cyclizations : Reactions like the Aldol condensation, Dieckmann condensation, and Thorpe-Ziegler reaction are powerful methods for forming five-membered rings from appropriately substituted acyclic precursors. alevelchemistry.co.uk
Ring-Closing Metathesis (RCM) : RCM has emerged as a robust method for forming cyclic systems, including cyclopentenols, from diene precursors using catalysts like Grubbs' catalyst. organic-chemistry.orgnih.gov The resulting cyclopentenol (B8032323) can then be hydrogenated to the desired cyclopentanol. organic-chemistry.org
Cycloaddition Reactions : [3+2] cycloaddition reactions, such as the cobalt-catalyzed cycloaddition of allenes and enones, can provide direct access to functionalized cyclopentanols. organic-chemistry.org The Diels-Alder reaction, while forming a six-membered ring, can be used to generate precursors that undergo subsequent rearrangement or cleavage to yield cyclopentane derivatives. alevelchemistry.co.uk
Radical Cyclizations : The cyclization of radicals onto alkenes or alkynes is another effective method for constructing five-membered rings, often proceeding with high levels of stereocontrol.
The table below compares some of these strategies.
| Method | Precursor Type | Key Features |
| Intramolecular Aldol | Linear keto-aldehyde | Base or acid-catalyzed; forms α,β-unsaturated cyclopentenone |
| Ring-Closing Metathesis | Acyclic diene | Utilizes Ru or Mo catalysts; high functional group tolerance |
| [3+2] Cycloaddition | Allene and Enone | Transition-metal catalyzed; diastereoselective |
The introduction of the 3,4-difluorophenyl group can be accomplished at various stages of the synthesis. The fluorine atoms can modify the electronic properties and lipophilicity of the final molecule. nih.gov
One common strategy involves the use of 3,4-difluorobenzaldehyde as a starting material. google.comgoogle.com This aldehyde can undergo reactions such as Wittig or Horner-Wadsworth-Emmons olefination to elongate the carbon chain, followed by further transformations and eventual ring closure. Alternatively, it can be subjected to aldol-type additions to introduce the initial carbon framework.
Another powerful approach is the nucleophilic addition of a 3,4-difluorophenyl organometallic reagent to an electrophilic cyclopentane precursor. For example, the reaction of 3,4-difluorophenylmagnesium bromide with cyclopentanone (B42830) yields 1-(3,4-difluorophenyl)cyclopentanol. Dehydration of this tertiary alcohol followed by stereoselective hydroboration-oxidation or hydrogenation could lead to the target compound.
Achieving the desired trans relationship between the hydroxyl and the 3,4-difluorophenyl groups is a critical stereochemical challenge. The stereochemical outcome of a reaction is often dictated by steric hindrance and the geometry of the transition state.
Stereoselective Reduction of a Ketone : The reduction of 2-(3,4-difluorophenyl)cyclopentanone (B8759284) is a key step where stereocontrol can be exerted. The relative stereochemistry of the product depends on the facial selectivity of the hydride attack.
Attack from the less-hindered face : Bulky reducing agents, such as L-Selectride, will typically approach the carbonyl group from the side opposite to the bulky 3,4-difluorophenyl group, leading to the formation of the cis-alcohol.
Attack from the more-hindered face : Achieving the trans product from this ketone is more challenging. It may be favored with smaller, unhindered reducing agents like sodium borohydride (B1222165) under specific conditions where thermodynamic control can be achieved, or through substrate-directed reduction strategies.
Nucleophilic Ring-Opening of an Epoxide : A highly reliable method for establishing trans stereochemistry is the SN2 ring-opening of an epoxide. The reaction of cyclopentene oxide with a nucleophile like lithium di(3,4-difluorophenyl)cuprate proceeds via a backside attack, directly yielding the this compound product.
Hydrogenation of an Alkene : The catalytic hydrogenation of 2-(3,4-difluorophenyl)cyclopent-1-ene would likely proceed via hydrogen addition from the less sterically hindered face, opposite the aryl group, to give the cis-product. Therefore, this is a less direct route to the trans isomer.
Convergent and Divergent Synthetic Pathways
Synthetic strategies can be broadly classified as convergent or divergent, each with distinct advantages. researchgate.net
A divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions to produce a library of structurally related compounds. researchgate.netnih.gov A divergent approach to the target molecule could start from 2-(3,4-difluorophenyl)cyclopentanone. This common intermediate could be used to synthesize not only the trans- and cis-alcohols via reduction but also a variety of other derivatives by reacting the ketone with different nucleophiles, thus providing access to a range of substituted cyclopentanes for further study.
Development of Novel Synthetic Routes for Substituted Cyclopentanols
The field of organic synthesis is continuously evolving, with new methodologies offering milder conditions, higher efficiency, and improved stereoselectivity. mdpi.comnih.gov
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. Reactions involving radical intermediates, such as those enabled by photocatalytic radical Brook rearrangements, can provide novel entry points to complex cyclopentanol structures. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis : Chiral N-heterocyclic carbenes are effective organocatalysts for a variety of transformations. They can catalyze the desymmetrization of achiral precursors through intramolecular aldol reactions to generate highly functionalized, optically active cyclopentenes, which are direct precursors to substituted cyclopentanols. nih.gov
Gold-Catalyzed Cyclizations : Gold catalysts have shown unique reactivity in promoting intramolecular cyclizations of allenes or alkynes, providing access to complex carbocyclic frameworks, including substituted cyclopentenones, which can be readily converted to the target cyclopentanols. researchgate.net
These modern methods offer promising alternatives to classical synthetic approaches, often providing access to complex molecular architectures with greater efficiency and control.
Stereochemical Aspects and Control in the Synthesis of this compound
The precise control of stereochemistry is a cornerstone of modern synthetic organic chemistry, particularly in the preparation of pharmacologically active molecules. The synthesis of this compound, a chiral cyclopentanol scaffold, requires meticulous strategies to establish the desired relative (trans) and absolute stereochemistry of the two contiguous stereocenters. This article explores the key methodologies employed to achieve high diastereoselectivity in the formation of this specific trans-isomer.
Chemical Reactivity and Transformations of Trans 2 3,4 Difluorophenyl Cyclopentanol
Functional Group Interconversions at the Hydroxyl Moiety
The secondary hydroxyl group is a versatile functional handle for a variety of interconversions, enabling the synthesis of esters, ethers, and alkyl halides.
Esterification: The alcohol can be converted to its corresponding ester through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com A milder, more efficient method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature. nih.gov This method is particularly useful for sensitive substrates.
Etherification: Synthesis of ethers from trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991) can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether product.
Conversion to Halides: The hydroxyl group, being a poor leaving group, can be transformed into a good leaving group to facilitate substitution reactions. chemistrysteps.com Treatment with hydrogen halides (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide, typically proceeding through an SN1 or SN2 mechanism. libretexts.orglibretexts.org For secondary alcohols, both mechanisms are possible, and carbocation rearrangements can be a potential side reaction. jove.comorganicchemistrytutor.com To avoid the harsh acidic conditions and potential rearrangements, reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used. libretexts.org These reagents convert the hydroxyl into an excellent leaving group in situ, allowing for a more controlled substitution. organicchemistrytutor.com
| Transformation | Reagent(s) | Product Type | Notes |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction, often requires removal of water. masterorganicchemistry.com |
| Esterification (Steglich) | Carboxylic Acid (R-COOH), DCC, DMAP | Ester | Mild conditions, high yield. nih.gov |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | SN2 reaction mechanism. |
| Conversion to Alkyl Chloride | Thionyl Chloride (SOCl₂) | Alkyl Chloride | Avoids carbocation rearrangements. libretexts.org |
| Conversion to Alkyl Bromide | Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Generally preferred over HBr for secondary alcohols. libretexts.org |
Oxidation and Reduction Pathways of the Alcohol Functionality
The oxidation state of the carbon bearing the hydroxyl group can be readily altered. The secondary alcohol can be oxidized to a ketone, and conversely, the corresponding ketone can be reduced to form the alcohol.
Oxidation: The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-(3,4-Difluorophenyl)cyclopentanone (B8759284). A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more modern reagents like Dess-Martin periodinane or Swern oxidation conditions. These methods are generally high-yielding and prevent over-oxidation. Ketones are generally resistant to further oxidation except under harsh conditions using strong oxidizing agents, which can lead to cleavage of the cyclopentane (B165970) ring and the formation of dicarboxylic acids. libretexts.orgresearchgate.netbibliotekanauki.pl A synthetically useful oxidation of the resulting ketone is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like mCPBA) would yield a lactone (a cyclic ester). libretexts.org
Reduction: While the title compound is an alcohol, it is important to consider its formation via the reduction of its corresponding ketone, 2-(3,4-Difluorophenyl)cyclopentanone. The reduction of this ketone can yield both cis and trans isomers of the alcohol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. The diastereoselectivity of the reduction is influenced by the steric hindrance posed by the 3,4-difluorophenyl group, which directs the hydride attack to the less hindered face of the carbonyl.
| Reaction Type | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Oxidation | This compound | PCC, DMP, or Swern conditions | 2-(3,4-Difluorophenyl)cyclopentanone |
| Reduction | 2-(3,4-Difluorophenyl)cyclopentanone | NaBH₄ or LiAlH₄ | cis/trans-2-(3,4-Difluorophenyl)cyclopentanol |
| Baeyer-Villiger Oxidation | 2-(3,4-Difluorophenyl)cyclopentanone | mCPBA | Lactone |
Cyclopentane Ring Modifications and Transformations (e.g., Rearrangements)
The cyclopentane ring, while generally stable, can undergo rearrangements under specific conditions, particularly those that involve the formation of carbocation intermediates. Acid-catalyzed dehydration of the alcohol, for instance, would lead to the formation of a cyclopentene (B43876), but could also be accompanied by rearrangements.
If a carbocation is formed at the carbon bearing the aryl group (e.g., during an SN1-type reaction), a 1,2-hydride shift could occur, moving the positive charge to a more stable position. More complex rearrangements, such as ring expansions or contractions, are also possible under certain conditions. For example, the Tiffeneau-Demjanov rearrangement provides a method for ring expansion of cyclic ketones via a 1,2-aminoalcohol intermediate. libretexts.org While not directly applicable to the alcohol itself, transformation to a related intermediate could open pathways for such skeletal modifications. Another relevant transformation is the Pinacol rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol into a ketone. libretexts.orgmasterorganicchemistry.com Conversion of the parent compound into a suitable diol could thus enable access to rearranged ketone structures.
Electrophilic and Nucleophilic Reactions on the Difluorophenyl Substituent
The 3,4-difluorophenyl group is the site for aromatic substitution reactions, with its reactivity governed by the electronic effects of the fluorine atoms and the cyclopentyl group.
Considering the directing effects:
The fluorine at C-4 directs electrophiles to C-5.
The fluorine at C-3 directs electrophiles to C-2 and C-6.
The cyclopentyl group at C-1 directs electrophiles to C-2 and C-6.
The positions C-2 and C-5 are the most activated for electrophilic attack, though steric hindrance from the adjacent cyclopentyl group may disfavor substitution at C-2. Therefore, common SEAr reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely yield a mixture of products with substitution occurring primarily at the less sterically hindered positions activated by the directing groups. masterorganicchemistry.combyjus.com
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups, such as fluorine, are susceptible to nucleophilic attack, displacing a leaving group. masterorganicchemistry.com The 3,4-difluorophenyl ring is electron-deficient and thus activated for SNAr. A strong nucleophile (e.g., an alkoxide, amine, or thiolate) can attack one of the carbons bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The regioselectivity depends on the stability of this intermediate. researchgate.net Nucleophilic attack will preferentially occur at the C-4 position, as the resulting negative charge can be delocalized by the adjacent fluorine at C-3.
| Reaction Type | Reagent(s) | Predicted Major Site of Reaction | Notes |
|---|---|---|---|
| Electrophilic Nitration | HNO₃, H₂SO₄ | C-2, C-5, or C-6 | Ring is deactivated; harsh conditions may be needed. byjus.com |
| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe) | C-4 | Fluoride is the leaving group; ring is activated for SNAr. masterorganicchemistry.com |
Stereospecific Reactions and Derivatizations
The trans configuration of the starting material, where the hydroxyl and difluorophenyl groups are on opposite sides of the cyclopentane ring, plays a crucial role in directing the stereochemical outcome of subsequent reactions.
Derivatization of the hydroxyl group can proceed with either retention or inversion of stereochemistry. For example, conversion to a tosylate or mesylate, which are excellent leaving groups, occurs with retention of configuration at the stereocenter. A subsequent SN2 reaction with a nucleophile will then proceed with inversion of configuration, leading to a cis product. jove.com
Reactions on the cyclopentane ring itself will also be influenced by the existing stereochemistry. For instance, epoxidation of a corresponding cyclopentene (formed by dehydration) would likely occur from the face opposite to the bulky 3,4-difluorophenyl group, leading to a specific diastereomer. Similarly, catalytic hydrogenation of such a cyclopentene would involve the addition of hydrogen from the less sterically hindered face. These stereospecific transformations are fundamental in controlling the three-dimensional structure of the resulting molecules, which is critical in fields such as medicinal chemistry and materials science.
In-Depth Analysis of this compound in Synthetic Chemistry
The structural motif of a 3,4-difluorophenyl group attached to a cyclopentane ring is of interest in drug discovery. The fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The cyclopentane ring provides a rigid, three-dimensional scaffold that can be functionalized to explore chemical space.
While direct applications of this compound are not extensively documented, the synthesis of the structurally related compound, trans-2-(3,4-difluorophenyl)cyclopropanamine, as a key intermediate for the antiplatelet drug Ticagrelor, highlights the pharmaceutical industry's interest in similar difluorophenyl-substituted cycloalkane structures. This suggests that this compound could serve as a valuable building block for analogous bioactive molecules.
Role As a Synthetic Intermediate and Scaffold in Chemical Research
The utility of a chemical compound as a synthetic intermediate or a scaffold is determined by its structural features, reactivity, and the ease with which it can be diversified. trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991) possesses several features that make it a promising candidate in these roles.
As a synthetic intermediate, this compound offers two primary points for chemical modification: the hydroxyl group of the cyclopentanol (B49286) ring and the aromatic ring, which can undergo further substitution. The hydroxyl group can be readily converted into other functional groups, such as ketones, amines, or esters, or it can serve as a handle for coupling with other molecular fragments.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagent(s) | Product | Potential Application |
|---|---|---|---|
| This compound | PCC, CH₂Cl₂ | 2-(3,4-Difluorophenyl)cyclopentanone (B8759284) | Intermediate for nitrogen-containing heterocycles |
| This compound | MsCl, Et₃N; then NaN₃, DMF; then H₂, Pd/C | trans-2-(3,4-Difluorophenyl)cyclopentanamine | Building block for amides, ureas, and sulfonamides |
This table represents plausible synthetic transformations based on general organic chemistry principles, not necessarily documented experimental results for this specific compound.
The difluorophenyl group is a common feature in many bioactive molecules due to the ability of fluorine to act as a hydrogen bond acceptor and to block metabolic oxidation. The trans stereochemistry of the cyclopentanol provides a defined spatial arrangement of the phenyl and hydroxyl groups, which can be crucial for achieving specific interactions with a biological target.
A core scaffold is a central molecular framework upon which a variety of substituents can be attached to create a library of related compounds. The this compound scaffold is well-suited for this purpose. Its rigid structure allows for the predictable positioning of appended functional groups, which is a key aspect of rational drug design.
In a hypothetical chemical library synthesis, the hydroxyl group could be used as an attachment point for a diverse set of building blocks, while the aromatic ring could be further functionalized. For example, the hydroxyl group could be acylated with a library of carboxylic acids to generate a diverse set of esters.
Table 2: Hypothetical Library Generation from a Difluorophenyl-Cyclopentanol Scaffold
| Scaffold | Diversity Element 1 (R¹) | Diversity Element 2 (R²) | General Structure |
|---|
This table illustrates a conceptual approach to library synthesis and does not represent a specific, published chemical library.
The goal of such a library would be to explore the structure-activity relationship (SAR) of this chemical class against a particular biological target.
The design of scaffolds for chemical libraries in drug discovery is guided by several principles aimed at maximizing the chances of identifying potent and selective drug candidates.
Three-Dimensionality: The non-planar nature of the cyclopentane (B165970) ring provides a three-dimensional arrangement of substituents, which is often favored for achieving high-affinity interactions with the complex binding sites of proteins.
Vectorial Diversity: The trans configuration of the substituents on the cyclopentane ring provides distinct vectors for the attached functional groups to explore the chemical space around the scaffold.
Physicochemical Properties: The inclusion of two fluorine atoms on the phenyl ring significantly impacts the electronic properties and lipophilicity of the scaffold. Fluorine's high electronegativity can influence the acidity of nearby protons and its presence can block sites of metabolism, thereby improving the pharmacokinetic profile of potential drug candidates.
Synthetic Tractability: A key consideration for any scaffold is the ease with which it can be synthesized and derivatized. While specific synthetic routes for this compound are not widely published, the synthesis of related structures suggests that it should be accessible through established synthetic methodologies.
Future Directions and Research Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies, while effective, often rely on multi-step processes that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient pathways to trans-2-(3,4-Difluorophenyl)cyclopentanol (B7983991) and its derivatives.
Key objectives in this area include:
Catalytic C-H Activation/Annulation: Investigating transition-metal-catalyzed C-H activation and annulation reactions could provide a direct route to the cyclopentane (B165970) core, significantly reducing step counts and waste. mdpi.comacs.org
Use of Renewable Feedstocks: Exploring routes that begin from biomass-derived starting materials could offer a more sustainable lifecycle for this chemical scaffold. rsc.org
Solvent Minimization and Benign Solvents: Shifting towards solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids is a critical goal. chemistryjournals.net
The principles of atom economy, which maximize the incorporation of starting materials into the final product, will be a guiding metric. mdpi.commdpi.com Routes that avoid stoichiometric reagents in favor of catalytic systems are highly desirable. rsc.org
Table 1: Comparison of Hypothetical Synthetic Route Metrics This table provides an illustrative comparison based on green chemistry principles.
| Metric | Traditional Route (Illustrative) | Potential Green Route (Target) |
|---|---|---|
| Number of Steps | 4-6 | 1-2 |
| Atom Economy | Low-Moderate | High (>90%) |
| Catalyst Type | Stoichiometric Reagents | Catalytic (e.g., Transition Metal, Organocatalyst) |
| Solvent | Chlorinated Solvents | Water, Ethanol, or Solvent-free |
| Byproducts | Significant inorganic and organic waste | Minimal (e.g., water, reusable catalyst) |
Advanced Methodologies for Precise Stereochemical Control in Complex Systems
Achieving high levels of stereochemical purity is fundamental in many applications, particularly in pharmaceuticals and materials science. rijournals.com While methods exist for synthesizing trans-2-arylcyclopentanols, future work should focus on developing more robust and versatile asymmetric methodologies.
Promising research avenues include:
Organocatalysis: Expanding the use of chiral organocatalysts, such as prolinol derivatives, offers a metal-free approach to establishing the desired stereocenters with high enantioselectivity. nih.govmdpi.com
Chiral Ligand Development: Designing new chiral ligands for transition-metal catalysts can provide enhanced control over the stereochemical outcome in reactions like asymmetric hydrogenation or cross-coupling. nih.gov
Enzymatic Resolutions: Chemo-enzymatic approaches, which combine traditional synthesis with highly selective enzymatic resolution steps, can be a powerful strategy for accessing enantiopure compounds. mdpi.com
Substrate and Reagent Control: A deeper understanding of how substrate structure influences diastereoselectivity can lead to rational design of precursors that favor the formation of the desired trans isomer. acs.orgacs.org
These advanced methods are crucial for building libraries of stereochemically diverse isomers, which can be used to probe biological systems or develop materials with specific chiroptical properties. nih.gov
Integration of Advanced Computational and Experimental Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The integration of computational chemistry with experimental studies provides a powerful synergistic approach to elucidating complex reaction pathways. researchgate.net
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to model transition states, calculate activation energies, and rationalize the observed stereoselectivity in catalytic cycles. nih.govresearchgate.netmdpi.com This can explain why certain catalysts or conditions favor the trans product over the cis isomer.
In-situ Spectroscopic Analysis: Techniques like NMR spectroscopy can be used to observe reactive intermediates and track reaction progress in real-time, providing crucial experimental data to validate computational models. nih.gov
Kinetics Studies: Detailed kinetic analysis can help determine the rate-limiting steps of a reaction and provide insight into the roles of the catalyst, substrate, and other reagents.
By combining these techniques, researchers can build a comprehensive picture of the reaction landscape, enabling the rational design of improved catalytic systems for the synthesis of this compound. nih.gov
Table 2: Application of Computational and Experimental Techniques to Mechanistic Questions
| Research Question | Proposed Technique(s) | Expected Outcome |
|---|---|---|
| Origin of trans selectivity? | DFT modeling of diastereomeric transition states | Energy profiles explaining the preference for the trans product. nih.gov |
| Structure of the active catalyst? | DFT, ESI-MS, NMR Spectroscopy | Identification of the key catalytic species and its interaction with the substrate. nih.gov |
| What is the rate-determining step? | Kinetic analysis, Isotope labeling studies | Pinpointing the slowest step in the catalytic cycle for targeted optimization. |
| Role of the difluorophenyl group? | Computational analysis of electronic effects | Understanding how fluorine substitution influences reactivity and selectivity. mdpi.com |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The this compound scaffold is not just a synthetic target but also a potential starting point for further chemical transformations. The specific arrangement of functional groups—a hydroxyl group, a cyclopentyl ring, and an electronically modified phenyl ring—may enable novel reactivity.
Areas for exploration include:
Use as a Chiral Ligand: The hydroxyl group and the phenyl ring provide potential coordination sites. Derivatization could lead to a new class of chiral ligands for asymmetric catalysis, where the difluorophenyl group could be used to tune the electronic properties of a metal center. acs.org
Catalyst in its Own Right: As a chiral alcohol, the compound itself could serve as an organocatalyst, for example, in promoting asymmetric additions to carbonyls or imines.
Fluorine-Directed Reactivity: The C-F bonds on the aromatic ring can potentially be used to direct further functionalization of the ring through specific C-H activation or nucleophilic aromatic substitution reactions. The electronic properties imparted by the fluorine atoms can significantly influence the reactivity of the molecule. mdpi.com
Annulation and Ring-Expansion Reactions: The cyclopentanol (B49286) motif could serve as a precursor in annulation or ring-expansion reactions to build more complex polycyclic structures. mdpi.com
Potential for the this compound Core in Chemical Biology Research
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The this compound core could serve as a valuable building block for creating novel chemical probes and potential therapeutic agents.
Future research could focus on:
Scaffold for Bioactive Molecules: Using the cyclopentanol core as a scaffold to build molecules targeting specific biological pathways. The defined stereochemistry is crucial, as different stereoisomers often exhibit vastly different biological activities.
¹⁹F NMR Probe: The two fluorine atoms provide a sensitive handle for ¹⁹F NMR spectroscopy. This would allow researchers to study the binding of molecules containing this core to proteins and other biomolecules in a complex biological environment without background interference.
Bioorthogonal Chemistry: While not a traditional bioorthogonal handle, the unique electronic nature of the difluorophenyl group could be explored for novel, selective chemical reactions that can occur in biological systems. nih.gov
The development of this chemical entity and its derivatives could provide new tools for chemical biologists to probe and manipulate biological processes with high precision.
Q & A
Basic Research Questions
Q. What are the structural features of trans-2-(3,4-Difluorophenyl)cyclopentanol, and how do they influence its chemical reactivity?
- Answer : The compound features a cyclopentanol backbone with a hydroxyl group (-OH) at position 2 and a 3,4-difluorophenyl substituent. The fluorine atoms induce electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms. The trans configuration ensures spatial separation between the hydroxyl and fluorophenyl groups, reducing steric hindrance during reactions like nucleophilic substitution or oxidation .
- Methodological Insight : Use density functional theory (DFT) calculations to map electron density distribution and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry .
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Answer : A common method involves the ring-opening of cyclopentanone derivatives followed by borohydride reduction (e.g., NaBH₄) under controlled pH (6–7) and low temperatures (0–5°C). For example, reacting 3,4-difluorophenylmagnesium bromide with cyclopentanone, followed by stereoselective reduction, yields the trans isomer with >85% purity .
- Methodological Insight : Optimize stoichiometry (1:1.2 ketone-to-Grignard reagent) and use anhydrous tetrahydrofuran (THF) to minimize side reactions .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, particularly in avoiding cis-isomer contamination?
- Answer : Chiral resolution techniques, such as diastereomeric salt formation with succinic acid, effectively separate trans and cis isomers. For instance, this compound forms a less-soluble succinate salt, which precipitates first, achieving >99% enantiomeric excess (ee) .
- Methodological Insight : Monitor reaction progress using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .
Q. What advanced techniques are recommended for analyzing conformational dynamics and intermolecular interactions?
- Answer : X-ray crystallography resolves the compound’s 3D structure, while molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes). For example, docking studies reveal hydrogen bonding between the hydroxyl group and catalytic residues in cytochrome P450 enzymes .
- Methodological Insight : Pair cryogenic X-ray diffraction (100 K) with time-resolved fluorescence spectroscopy to study temperature-dependent conformational changes .
Q. How do fluorine substitutions impact biological activity, and what experimental approaches validate these effects?
- Answer : Fluorine atoms enhance metabolic stability by reducing oxidative degradation. Comparative studies with non-fluorinated analogs (e.g., trans-2-phenylcyclopentanol) show a 3-fold increase in plasma half-life for the difluoro derivative .
- Methodological Insight : Conduct structure-activity relationship (SAR) studies using fluorinated analogs and assess metabolic stability via liver microsome assays (e.g., human CYP3A4) .
Q. What strategies mitigate metabolic instability in pharmacological applications?
- Answer : Prodrug derivatization (e.g., acetylating the hydroxyl group) or formulation with cyclodextrin-based nanocarriers improves bioavailability. For example, acetylation increases logP by 1.5 units, enhancing blood-brain barrier penetration .
- Methodological Insight : Use LC-MS/MS to quantify metabolite profiles in vivo and optimize prodrug design via QSAR modeling .
Data Contradictions and Resolution
- Contradiction : Conflicting reports exist on the optimal solvent for synthesis (THF vs. dichloromethane).
- Contradiction : Discrepancies in reported NMR shifts for the fluorophenyl group (δ 7.2–7.5 ppm in DMSO vs. CDCl₃).
- Resolution : Solvent polarity affects fluorine-induced deshielding. Standardize conditions using deuterated DMSO for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
